![molecular formula C14H18N2O3 B2902950 ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 923083-05-0](/img/structure/B2902950.png)
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidinone ring attached to a phenyl group, which is further connected to an ethyl carbamate moiety
Mechanism of Action
Target of Action
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots.
Mode of Action
Apixaban interacts with its target, FXa, by binding to it directly. This binding inhibits the activity of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. Specifically, it prevents the conversion of prothrombin to thrombin, a key step in the cascade . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of blood clot formation. By inhibiting FXa and reducing thrombin generation, it prevents the aggregation of platelets, which are essential for blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as the patient’s renal function and the presence of other drugs . Apixaban has a low potential for drug-drug interactions, which makes it a relatively stable and reliable anticoagulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated piperidinone derivatives.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Piperidine Derivatives: Various piperidine-containing compounds are used in pharmaceuticals and have similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQWQYCFBSUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2902869.png)
![1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2902871.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2902873.png)
![5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2902874.png)
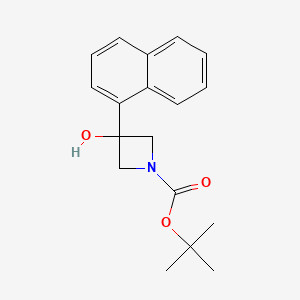

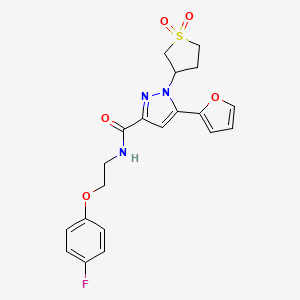
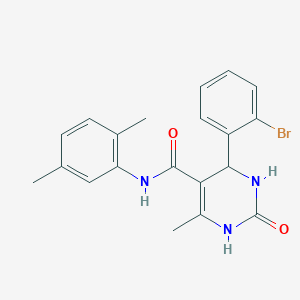
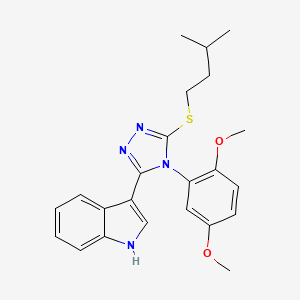
![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)
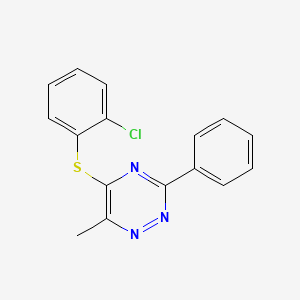
![methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2902886.png)

![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)
